3-Dechloroethylifosfamide, also known as 2-dechloroethylcyclophosphamide, is a significant metabolite of the anticancer prodrugs ifosfamide and cyclophosphamide. [, , , , ] It is classified as an oxazaphosphorine derivative. [] While not directly cytotoxic, 3-dechloroethylifosfamide serves as a valuable marker for studying the metabolism and pharmacokinetics of its parent compounds in both in vitro and in vivo models. [, , , , ] This compound's formation signifies a deactivation pathway for ifosfamide and cyclophosphamide, competing with the activation pathway leading to the ultimate alkylating agents. [, , ] Studying its formation helps understand the balance between activation and deactivation, ultimately influencing the efficacy and toxicity profiles of these anticancer drugs.
Direct chemical synthesis of deuterium-labeled 3-dechloroethylifosfamide (as [4,4,5,5-(2)H4]-2-dechloroethylcyclophosphamide) utilizes [2,2,3,3-(2)H4]-3-aminopropanol as a precursor. [] This aminopropanol undergoes a one-pot reaction with phosphorus oxychloride (POCl3) and 2-chloroethylamine hydrochloride. [] The reaction can be modified to introduce additional deuterium labels by using labeled 2-chloroethylamine hydrochloride. []
The primary chemical reactions involving 3-dechloroethylifosfamide are related to its formation via N-dechloroethylation of ifosfamide and cyclophosphamide. This enzymatic reaction, catalyzed by cytochrome P450 enzymes, results in the loss of a chloroethyl group and the formation of chloroacetaldehyde as a byproduct. []
Unlike its parent compounds, 3-dechloroethylifosfamide is not directly involved in DNA alkylation and therefore lacks intrinsic anticancer activity. [] It is considered an inactive metabolite, representing a deactivation pathway for ifosfamide and cyclophosphamide.
3-Dechloroethylifosfamide is a valuable tool in pharmacokinetic studies investigating ifosfamide and cyclophosphamide metabolism. [, , ] Measuring its concentrations in biological samples, like plasma and urine, helps researchers understand the rate and extent of drug metabolism, clearance, and potential drug-drug interactions. [, , ]
Monitoring 3-dechloroethylifosfamide formation aids in studying the metabolic pathways of ifosfamide and cyclophosphamide. [, ] By quantifying this metabolite alongside other metabolites, researchers can assess the relative contribution of different metabolic pathways and investigate the impact of genetic polymorphisms or co-administered drugs on ifosfamide and cyclophosphamide metabolism. [, , ]
While 3-dechloroethylifosfamide itself is not directly toxic, its formation is closely linked to the production of the nephrotoxic metabolite chloroacetaldehyde. [] Quantifying 3-dechloroethylifosfamide can therefore serve as an indirect measure of chloroacetaldehyde exposure, assisting in the investigation and understanding of ifosfamide-induced nephrotoxicity. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7